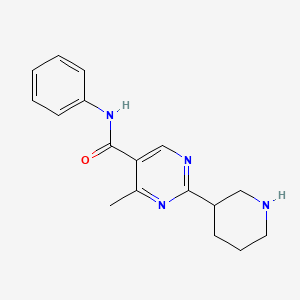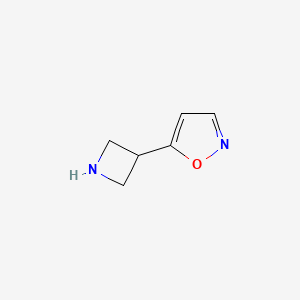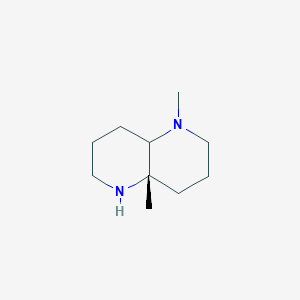![molecular formula C15H22N2O3S B8143507 4-Tosyl-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B8143507.png)
4-Tosyl-1-oxa-4,8-diazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tosyl-1-oxa-4,8-diazaspiro[5.5]undecane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is part of a class of molecules known for their potential applications in medicinal chemistry and organic synthesis. The presence of the tosyl group and the spirocyclic framework contributes to its reactivity and potential utility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tosyl-1-oxa-4,8-diazaspiro[5.5]undecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the desired compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tosyl-1-oxa-4,8-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Cyclization and Ring-Opening: The spirocyclic structure allows for potential ring-opening and reformation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
4-Tosyl-1-oxa-4,8-diazaspiro[5.5]undecane has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s reactivity makes it useful in the development of new synthetic methodologies.
Biological Studies: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Tosyl-1-oxa-4,8-diazaspiro[5.5]undecane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the tosyl group and the spirocyclic structure can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane
Comparison
4-Tosyl-1-oxa-4,8-diazaspiro[55]undecane is unique due to the presence of the tosyl group, which imparts distinct reactivity compared to its analogs For instance, 4-Boc-1-oxa-4,9-diazaspiro[55]undecane contains a Boc protecting group, which affects its chemical behavior and applications Similarly, 4-Aryl-1-oxa-4,9-diazaspiro[5
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-13-3-5-14(6-4-13)21(18,19)17-9-10-20-15(12-17)7-2-8-16-11-15/h3-6,16H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQFQTRJBKQELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC3(C2)CCCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
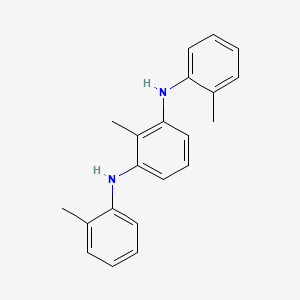
![2-(4-Hydroxy-3-methoxyphenyl)-6-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one](/img/structure/B8143432.png)
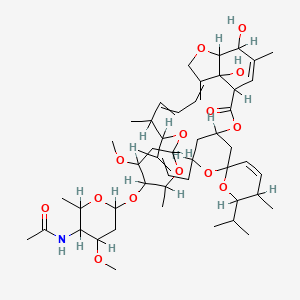


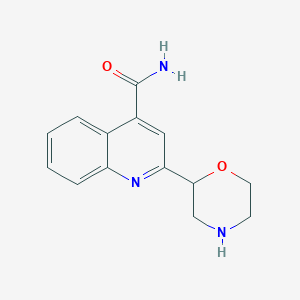

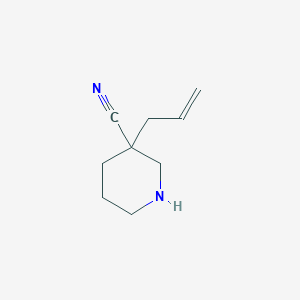
![tert-butyl (3aS,8aS)-octahydropyrrolo[3,2-b]azepine-4(1H)-carboxylate](/img/structure/B8143496.png)

